2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol
Overview
Description
“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a chemical compound with the empirical formula C8H8ClF3N2O. It has a molecular weight of 240.61 . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of “2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” can be represented by the SMILES string FC(F)(F)C1=CC(Cl)=C(NCCO)N=C1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include chlorination and fluorination .
Physical And Chemical Properties Analysis
“2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a solid compound . The unique physicochemical properties of fluorine contribute to the biological activities and physical properties of compounds .
Scientific Research Applications
Chemoenzymatic Routes in Pharmacology
The compound has been used in the development of enantiomerically pure beta3-adrenergic receptor ligands, as demonstrated in a study where 2-chloro-1-(pyridin-3-yl)ethanol was converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety for beta3-adrenergic receptor agonists (Perrone et al., 2006).
Polymer Chemistry
In polymer chemistry, 2-(pyridin-2-yl)ethanol has been explored as a protecting group for carboxylic acids. This compound, after being polymerized, can be removed either chemically under alkaline conditions or thermally, thus offering versatility in polymer functionalization (Elladiou & Patrickios, 2012).
Synthesis and Structural Studies
Research on Pd(II) complexes containing related ligands has led to the synthesis of several compounds, providing insights into their crystal and molecular structures (Montoya et al., 2007). These insights are crucial for understanding the interactions and potential applications in catalysis and material science.
Antioxidant and Antimicrobial Activities
A study reported the synthesis of novel pyridine compounds with attached pyrazole rings, exhibiting promising antioxidant and antimicrobial activities (Bonacorso et al., 2015). This highlights the potential of such compounds in pharmacology and biochemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NOS/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUZWZJISQMJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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